molecular formula C10H6N2O4 B156506 2,3-Dinitronaphthalene CAS No. 1875-63-4

2,3-Dinitronaphthalene

Cat. No. B156506
CAS RN: 1875-63-4
M. Wt: 218.17 g/mol
InChI Key: IBKNJPIEUANCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dinitronaphthalene (2,3-DN) is a synthetic organic compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. The compound is known for its high reactivity and has been extensively studied for its potential applications in various fields of science.

Mechanism Of Action

The mechanism of action of 2,3-Dinitronaphthalene is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various molecules in the body. The compound has been shown to induce oxidative stress and damage to cellular components, including DNA and proteins.

Biochemical And Physiological Effects

Studies have shown that exposure to 2,3-Dinitronaphthalene can have a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the disruption of cellular signaling pathways. The compound has also been shown to have neurotoxic effects and to induce oxidative stress in various organs.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Dinitronaphthalene in lab experiments is its high reactivity, which makes it a useful reagent for various chemical reactions. However, the compound is also highly toxic and can pose a risk to researchers if handled improperly. In addition, its solubility in organic solvents can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research on 2,3-Dinitronaphthalene. One area of interest is the development of new methods for the synthesis of the compound, as well as the synthesis of derivatives with improved properties. Another area of interest is the development of new applications for 2,3-Dinitronaphthalene, such as in the development of new sensors for the detection of hazardous materials. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of science.

Scientific Research Applications

2,3-Dinitronaphthalene has been used in various scientific research applications, including as a reagent for the detection of aldehydes and ketones, and as a precursor for the synthesis of other organic compounds. It has also been used in the development of sensors for the detection of explosives and other hazardous materials.

properties

CAS RN

1875-63-4

Product Name

2,3-Dinitronaphthalene

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

2,3-dinitronaphthalene

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H

InChI Key

IBKNJPIEUANCFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

1875-63-4

synonyms

2,3-Dinitronaphthalene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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